molecular formula C10H6Cl2N2O3S B1437179 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride CAS No. 1160264-18-5

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride

Cat. No.: B1437179
CAS No.: 1160264-18-5
M. Wt: 305.14 g/mol
InChI Key: IDOWETBVRCBCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chloro group, a pyridazinone moiety, and a benzenesulfonyl chloride group

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride is the Thyroid Hormone Receptor (THR) . The THR is a type of nuclear receptor that is activated by binding thyroid hormone. It plays a crucial role in controlling genes involved in growth, development, and metabolism .

Mode of Action

This compound interacts with its target, the THR, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of the natural thyroid hormones. The compound has been found to be highly selective for the THR-beta subtype over the THR-alpha subtype , which means it primarily activates THR-beta receptors. This selectivity helps to maximize the desired therapeutic effects while minimizing potential side effects .

Biochemical Pathways

Upon activation of the THR-beta receptor, this compound influences several biochemical pathways. Most notably, it affects lipid metabolism, leading to decreased levels of LDL cholesterol (LDL-C) and triglycerides (TG) . This is particularly beneficial in the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood .

Pharmacokinetics

It has been administered at once daily oral doses of 50 mg or higher for 2 weeks in healthy volunteers, leading to decreased LDL-C and TG levels .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism. By activating the THR-beta receptor, it decreases levels of LDL-C and TG . This can help to reduce the risk of cardiovascular disease, which is often associated with high levels of these lipids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 6-oxo-1,6-dihydropyridazine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Dihydropyridazines: Formed by the reduction of the pyridazinone moiety.

Scientific Research Applications

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl chloride group.

    Biological Studies: It serves as a tool for studying enzyme inhibition and protein modification, given its ability to react with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(6-Oxo-1,6-dihydropyridazin-3-yl)thiophene-2-sulfonyl chloride: Similar in structure but contains a thiophene ring instead of a benzene ring.

    2-(3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: Contains additional functional groups and is used in different applications.

Uniqueness

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-chloro-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O3S/c11-7-2-1-6(5-9(7)18(12,16)17)8-3-4-10(15)14-13-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOWETBVRCBCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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